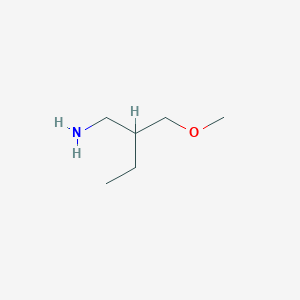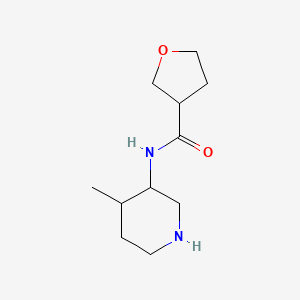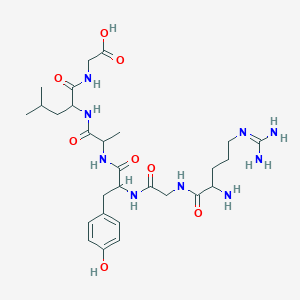![molecular formula C10H10N2O3S B12107777 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is a heterocyclic compound that contains an oxadiazole ring, a thiol group, and a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole and thiol functionalities. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable halogenated precursor, followed by cyclization to form the oxadiazole ring and subsequent thiolation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can introduce various functional groups.
Applications De Recherche Scientifique
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with various biological targets, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-METHOXYPHENOXYMETHYL)-2-FUROIC ACID: Similar structure but contains a furoic acid moiety instead of an oxadiazole ring.
3-METHOXYPHENOXYMETHYL-1,2,4-TRIAZOLE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is unique due to the presence of both an oxadiazole ring and a thiol group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C10H10N2O3S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
5-[(3-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-3-2-4-8(5-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16) |
Clé InChI |
LTFGLQCXRUVLPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC2=NNC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)

![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)






